molecular formula C20H16N4O2 B2772602 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide CAS No. 2034606-83-0

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide

Cat. No.: B2772602
CAS No.: 2034606-83-0
M. Wt: 344.374
InChI Key: GJWCNSBJKRKOEY-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a complex molecular structure that includes a pyridazinone moiety linked to an indole carboxamide, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Intermediate: The initial step involves the synthesis of the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Coupling with Indole Derivative: The pyridazinone intermediate is then coupled with a substituted indole-3-carboxylic acid derivative. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide has been investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

Industrially, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
  • N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(o-tolyl)acetamide

Uniqueness

Compared to similar compounds, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide stands out due to its specific indole carboxamide structure, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-24-19(25)11-10-18(23-24)14-7-3-5-9-17(14)22-20(26)15-12-21-16-8-4-2-6-13(15)16/h2-12,21H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWCNSBJKRKOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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